molecular formula C28H15NO6 B11647706 2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid

Cat. No.: B11647706
M. Wt: 461.4 g/mol
InChI Key: ONDULTXQVVLINI-UHFFFAOYSA-N
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Description

2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a combination of anthracene and isoquinoline moieties, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid typically involves the reaction of 2-methylbenzoic acid with 1-aminoanthraquinone. The reaction is facilitated by the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-N,N-dimethylaminopyridine (DMAP). This process results in the formation of the desired compound with a yield of approximately 24% .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moieties to hydroquinones.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. This chelation process brings the metal ion in proximity to specific C-H bonds, facilitating their functionalization. The compound’s structure allows it to form both mono and double five-membered chelates, which are crucial for its reactivity .

Comparison with Similar Compounds

Similar compounds to 2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid include:

The uniqueness of this compound lies in its combination of anthracene and isoquinoline structures, which provide it with distinct chemical properties and reactivity.

Properties

Molecular Formula

C28H15NO6

Molecular Weight

461.4 g/mol

IUPAC Name

2-(2-methyl-9,10-dioxoanthracen-1-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C28H15NO6/c1-13-9-10-18-22(25(31)16-6-3-2-5-15(16)24(18)30)23(13)29-26(32)19-8-4-7-14-17(28(34)35)11-12-20(21(14)19)27(29)33/h2-12H,1H3,(H,34,35)

InChI Key

ONDULTXQVVLINI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=C6C(=C(C=C5)C(=O)O)C=CC=C6C4=O

Origin of Product

United States

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